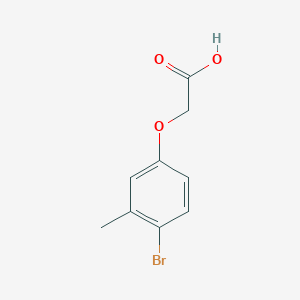

2-(4-Bromo-3-methylphenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWSIQZJWUSHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350729 | |

| Record name | 2-(4-bromo-3-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90971-89-4 | |

| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90971-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromo-3-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of 2-(4-Bromo-3-methylphenoxy)acetic acid, a halogenated phenoxyacetic acid derivative. The guide covers its core chemical and physical properties, provides a detailed, field-tested synthesis protocol via Williamson ether synthesis, and outlines robust analytical methodologies for its characterization, including NMR, IR, and Mass Spectrometry. Furthermore, it explores the compound's potential applications, drawing parallels with the known biological activities of the broader phenoxyacetic acid class, such as herbicidal action and pharmacological relevance.[1][2][3] Safety, handling, and disposal protocols are also detailed to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a core structure where an acetic acid moiety is linked via an ether bond to a 4-bromo-3-methylphenol ring.

Molecular Formula : C₉H₉BrO₃[4][5][6]

Synonyms :

-

Acetic acid, (4-bromo-3-methylphenoxy)-

Physicochemical Data

The structural attributes of the compound—specifically the bromine atom, the methyl group, and the carboxylic acid functional group—dictate its physical and chemical behavior, including its solubility, reactivity, and spectroscopic properties.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [4][5] |

| Physical Form | Solid | [7] |

| pKa (Predicted) | ~3.2 | [7] |

| Solubility | Slightly soluble in acetonitrile and DMSO | [7] |

Synthesis and Purification Protocol

The most direct and common method for synthesizing this compound is the Williamson ether synthesis . This classic organic reaction involves the deprotonation of a phenol (4-bromo-3-methylphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (an ester of bromoacetic acid), followed by hydrolysis to yield the desired carboxylic acid.

Causality of Experimental Choices

-

Base (Sodium Hydroxide) : A strong base is required to quantitatively deprotonate the phenolic hydroxyl group, which has a pKa of approximately 10. The resulting sodium phenoxide is a potent nucleophile, essential for the subsequent Sₙ2 reaction.

-

Alkylating Agent (Ethyl Bromoacetate) : Bromoacetic acid itself is a strong alkylating agent but can be difficult to handle and may lead to side reactions.[8][9][10] Its ethyl ester is a liquid, easier to measure, and the ester group can be readily hydrolyzed in a subsequent step.

-

Solvent (Ethanol/Water) : A polar protic solvent is chosen to dissolve both the sodium phenoxide salt and the alkylating agent, facilitating the reaction.

-

Acidification (Hydrochloric Acid) : After the ether linkage is formed and the ester is hydrolyzed, the resulting carboxylate salt must be protonated with a strong acid to precipitate the final carboxylic acid product, which is typically insoluble in acidic aqueous media.

Step-by-Step Synthesis Protocol

-

Deprotonation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-3-methylphenol in a minimal amount of ethanol.

-

Add 2.2 equivalents of a 2M aqueous solution of sodium hydroxide (NaOH). The first equivalent neutralizes the phenol, and the second is for the subsequent saponification of the ester.

-

Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.

-

Alkylation : Add 1.1 equivalents of ethyl bromoacetate dropwise to the solution.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Hydrolysis (Saponification) : The excess NaOH in the reaction mixture will hydrolyze the ethyl ester to the sodium carboxylate salt during reflux.

-

Work-up & Isolation : Cool the mixture to room temperature and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted ethyl bromoacetate or phenol.

-

Acidification : Collect the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[11]

-

A white precipitate of this compound will form.

-

Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : This technique provides information on the chemical environment of protons. For this compound, the expected signals are:

-

A singlet for the methyl group (–CH₃) protons, typically around δ 2.3-2.4 ppm.

-

A singlet for the methylene group (–O–CH₂–COOH) protons, expected around δ 4.6-4.7 ppm.

-

Signals for the three aromatic protons on the benzene ring, appearing in the δ 6.8-7.5 ppm range. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

A broad singlet for the carboxylic acid proton (–COOH), typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR : This analysis identifies the different carbon environments. Key expected signals include the methyl carbon, methylene carbon, aromatic carbons (with distinct shifts for those bonded to Br, O, and C), and the carbonyl carbon of the carboxylic acid (typically > 170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[12]

-

O–H Stretch : A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the acid.

-

C–O Stretch : Absorptions corresponding to the aryl-ether and acid C–O bonds are expected in the 1200-1300 cm⁻¹ region.

-

C–Br Stretch : A signal for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.[12]

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive confirmation of a single bromine atom in the molecule.

-

Fragmentation : Common fragmentation patterns for phenoxyacetic acids include the loss of the carboxyl group (–COOH) and cleavage of the ether bond.

Potential Applications and Biological Significance

While specific research on this compound is limited, the broader class of phenoxyacetic acid derivatives has well-documented and diverse biological activities.[2][3]

-

Herbicidal Activity : Many chlorinated and methylated phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins used as systemic herbicides to control broadleaf weeds.[1] The structural similarity suggests that this compound could be investigated for similar properties. The specific substitution on the aromatic ring is known to heavily influence herbicidal efficacy and selectivity.[1]

-

Pharmaceutical Research : Phenoxyacetic acid derivatives serve as scaffolds in drug discovery.[3] They have been explored for various therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[2][3] More recently, derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[13][14] This compound could serve as a valuable intermediate or a candidate molecule in such research programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Information is derived from safety data sheets (SDS) for structurally similar compounds.

-

Hazards : The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16][17] It should be handled with care, assuming it is a lachrymator (a substance that irritates the eyes and causes tears).[15]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[15][16]

-

Handling : Avoid generating dust.[16] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[15][16]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[15]

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis pathway. Its well-defined structure allows for unambiguous analytical characterization, making it a reliable building block for further research. Based on the established biological profiles of related phenoxyacetic acids, it holds potential for investigation in agrochemical and pharmaceutical applications. This guide provides the foundational scientific and safety information required for professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]

-

Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. ResearchGate. [Link]

-

This compound | C9H9BrO3. PubChem. [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Supporting Information - Synthesis of thymine-1-acetic acid. The Royal Society of Chemistry. [Link]

-

This compound. Oakwood Chemical. [Link]

- Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Exposome-Explorer. [Link]

-

Acetic acid, (3-methylphenoxy)-. PubChem. [Link]

-

Bromoacetic acid. Wikipedia. [Link]

-

(4-methylphenoxy)acetic acid IR Spectrum. NIST WebBook. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Chemical Properties of Acetic acid, bromo-. Cheméo. [Link]

-

Acetic acid, bromo- Mass Spectrum. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. This compound [oakwoodchemical.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | C9H9BrO3 | CID 687013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5 [chemicalbook.com]

- 8. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 9. Acetic acid, bromo- (CAS 79-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Acetic acid, bromo- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

2-(4-Bromo-3-methylphenoxy)acetic acid physical and chemical properties

An In-Depth Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic Acid

Introduction

This compound is a synthetic carboxymethyl ether derivative of a substituted phenol. Its chemical structure, featuring a brominated and methylated aromatic ring linked to an acetic acid moiety via an ether bond, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its potential applications, particularly for professionals in chemical research and drug development.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure: the acidic carboxylic group, the phenoxy ether linkage, and the substituted aromatic ring. These features influence its solubility, reactivity, and spectroscopic characteristics.

Quantitative Data Summary

A compilation of the core physical and chemical data for this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C9H9BrO3 | PubChem |

| Molecular Weight | 245.07 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Molbase |

| Melting Point | 158-161 °C | Molbase |

| Boiling Point | 385.7±32.0 °C (Predicted) | PubChem |

| Density | 1.638±0.06 g/cm³ (Predicted) | PubChem |

| pKa | 3.22±0.10 (Predicted) | PubChem |

| LogP | 2.85 (Predicted) | PubChem |

| CAS Number | 2083-77-4 | ChemicalBook |

| PubChem CID | 3014902 | PubChem |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of the corresponding phenol with a haloacetic acid derivative under basic conditions.

Synthesis Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 4-Bromo-3-methylphenol and chloroacetic acid. The base, sodium hydroxide, serves to deprotonate the phenol, forming a nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of chloroacetic acid.

Materials:

-

4-Bromo-3-methylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-3-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure complete deprotonation and to neutralize the chloroacetic acid in the next step. Stir the mixture until the phenol is completely dissolved.

-

Nucleophilic Substitution: Slowly add an equimolar amount of chloroacetic acid to the reaction mixture. Upon addition, the solution may warm slightly.

-

Reaction & Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain it for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 1-2. This protonates the carboxylate, causing the desired product, this compound, to precipitate as it is typically insoluble in acidic aqueous solutions.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Perform the extraction three times to maximize yield.

-

Drying and Evaporation: Combine the organic layers and dry them over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid moiety. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxylic carbon, the carbons in the aromatic ring, the methyl carbon, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong peak for the C=O stretch of the carbonyl group (around 1700 cm⁻¹). The C-O ether stretch will also be present (around 1200-1300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks with nearly equal intensity), providing strong evidence for the successful incorporation of bromine into the structure.

Analytical Workflow Diagram

Caption: Logical workflow for the purification and characterization of the final product.

Applications and Relevance

This compound is not typically an end-product but rather a valuable building block in organic and medicinal chemistry. Its utility stems from the presence of multiple reactive sites:

-

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules. This is a common strategy in drug development for modifying solubility or for linking to a pharmacophore.

-

Aromatic Ring: The bromine atom on the aromatic ring is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Given its structure, this compound is a potential precursor for the synthesis of more complex molecules with potential biological activity. Aryloxyacetic acid derivatives, in general, have been explored for various therapeutic applications, and this specific scaffold provides a platform for further chemical diversification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on its acidic nature, it may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a well-defined chemical compound with predictable properties based on its functional groups. Its synthesis via the robust Williamson ether synthesis is straightforward, and its characterization relies on standard analytical techniques. The true value of this molecule lies in its potential as a versatile intermediate, offering multiple avenues for chemical modification, making it a useful tool for researchers in synthetic chemistry and drug discovery.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-(4-Bromo-3-methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-3-methylphenoxy)acetic acid, a molecule of significant interest in the fields of medicinal chemistry and agrochemical research. We will delve into its molecular structure, synthesis, spectroscopic characterization, and known biological activities, offering field-proven insights and detailed methodologies.

Introduction and Physicochemical Properties

This compound belongs to the class of phenoxyacetic acids, a group of compounds renowned for their diverse biological activities. The strategic placement of a bromine atom and a methyl group on the phenoxy ring significantly influences its electronic properties, lipophilicity, and, consequently, its interaction with biological targets. Understanding these fundamental properties is crucial for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | PubChem[1] |

| Molecular Weight | 245.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 90971-89-4 | Santa Cruz Biotechnology[2] |

| Appearance | White to off-white crystalline powder (predicted) | --- |

| Predicted XlogP | 2.7 | PubChemLite[3] |

The predicted octanol-water partition coefficient (XlogP) of 2.7 suggests a moderate lipophilicity, which is often a desirable trait for cell membrane permeability in drug candidates.[4]

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is foundational to its chemical behavior and biological function. The molecule consists of a central phenoxyacetic acid core, with a bromine atom at the para-position and a methyl group at the meta-position relative to the ether linkage.

Caption: 2D Chemical Structure of this compound.

Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the ether linkage is expected to be the most upfield, while the proton ortho to the bromine atom will be the most downfield.

-

Methylene Protons (-O-CH₂-) (δ 4.6-4.8 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.

-

Methyl Protons (-CH₃) (δ 2.2-2.4 ppm): A singlet for the three protons of the methyl group.

-

Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O.

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

-

Carboxylic Carbon (C=O) (δ 170-185 ppm): This quaternary carbon will appear at the most downfield region of the spectrum.[5]

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the ether oxygen will be the most downfield among the ring carbons, while the carbon bearing the bromine atom will also be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.

-

Methylene Carbon (-O-CH₂-) (δ 65-70 ppm): The carbon of the methylene group.

-

Methyl Carbon (-CH₃) (δ 15-20 ppm): The carbon of the methyl group.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

-

C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the ether bond.

Synthesis Methodology: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[2][8] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an α-halo acid.

Rationale and Mechanistic Insight

The Williamson ether synthesis is a cornerstone of organic synthesis due to its reliability and versatility.[2] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide, a potent nucleophile, displaces a halide from the α-carbon of the haloacetic acid. The use of a strong base is critical to deprotonate the phenol, thereby generating the highly reactive phenoxide nucleophile.

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 2-(4-bromo-2-methylphenoxy)acetic acid (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 4. Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) [hmdb.ca]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Biological Activities of Phenoxyacetic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been the foundation for a vast array of biologically active compounds. From their revolutionary introduction as selective herbicides to their emerging potential in oncology and infectious disease, these molecules exhibit a remarkable breadth of activity. This guide provides a detailed exploration of the core biological functions of phenoxyacetic acid derivatives, grounded in mechanistic insights and practical experimental validation. We will dissect their established roles as auxin-mimicking herbicides, explore their mechanisms as antimicrobial agents, and illuminate their promising future as anticancer therapeutics. Each section is supported by field-proven experimental protocols, data interpretation guides, and visualizations of key pathways to provide a comprehensive resource for professionals in the chemical and biological sciences.

The Phenoxyacetic Acid Core: A Foundation for Diverse Bioactivity

Phenoxyacetic acid is an O-phenyl derivative of glycolic acid, characterized by a phenyl ring linked to a carboxylic acid moiety via an ether bond (C₈H₈O₃).[1] This seemingly simple structure is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives, created by modifying the phenyl ring with various substituents (e.g., halogens, methyl groups) or altering the carboxylic acid group, exhibit a wide spectrum of pharmacological and biological effects.[2][3] Historically, chlorinated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) revolutionized agriculture as the first selective auxinic herbicides.[4] Beyond agriculture, this scaffold is central to numerous pharmaceuticals, including anti-inflammatory drugs (Tiaprofenic acid), antihypertensives, and antihistamines.[1][2] The synthetic tractability of the phenoxyacetic acid core allows for extensive chemical modification, making it a perpetual source of novel compounds for biological screening.[1]

Herbicidal Activity: The Auxin Mimicry Paradigm

The most well-documented biological activity of phenoxyacetic acid derivatives is their role as selective herbicides for controlling broadleaf weeds in monocotyledonous crops like corn and wheat.[5][6]

Mechanism of Action: Uncontrolled Growth

Phenoxyacetic acid herbicides function as synthetic mimics of the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[5][6] In broadleaf (dicot) plants, these synthetic auxins are not rapidly degraded like natural IAA.[4] Their persistence leads to an overwhelming hormonal signal, causing rapid, uncontrolled, and disorganized cell division and elongation. This ultimately results in stem twisting, leaf malformation, and vascular tissue disruption, leading to the plant's death—a phenomenon often described as "growing to death".[5] Monocotyledonous plants are generally resistant because they have different mechanisms for hormone transport and metabolism that prevent the toxic accumulation of the herbicide.[6]

The herbicidal effect is initiated by the binding of the phenoxyacetic acid molecule to auxin-binding proteins, which triggers a downstream signaling cascade that alters gene expression related to growth and development.

Caption: Auxin mimicry pathway of phenoxyacetic acid herbicides.

Structure-Activity Relationships (SAR)

The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[7]

-

Position of Substituents: Chlorine or methyl groups at positions 2, 4, or 5 of the phenyl ring are common in active herbicides (e.g., 2,4-D, 2,4,5-T, MCPA).[5]

-

Chirality: The introduction of a methyl group next to the carboxylic acid (creating fenoprop, mecoprop) introduces a chiral center. The biological activity is typically found in only one stereoisomer, the (2R)-isomer.[5]

-

Formulation: These herbicides are often formulated as esters or amine salts to improve their solubility, stability, and penetration through the plant cuticle.[6] In the plant, these forms are metabolized back to the active parent acid.[6]

Experimental Protocol: Seed Germination and Root Elongation Assay

This in vitro assay is a fundamental method for assessing the phytotoxicity of a compound. The principle relies on the dose-dependent inhibition of seed germination and subsequent growth of the radicle (embryonic root) upon exposure to the test compound.

Causality: This assay directly measures the compound's impact on primary physiological processes essential for plant establishment, providing a quantifiable measure of herbicidal activity.

Protocol:

-

Preparation of Test Solutions: Dissolve the phenoxyacetic acid derivative in a suitable solvent (e.g., DMSO, acetone) to create a high-concentration stock solution. Perform serial dilutions in distilled water to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

-

Controls:

-

Negative Control: Distilled water only.

-

Vehicle Control: The highest concentration of the solvent used in the test solutions, diluted in water. This validates that the solvent itself has no phytotoxic effect.

-

Positive Control: A known herbicide (e.g., commercial 2,4-D) at a concentration known to cause inhibition.

-

-

Assay Setup:

-

Place a sterile filter paper disc into a 90 mm Petri dish.

-

Evenly spread 20-30 seeds of a sensitive dicot species (e.g., lettuce, Lactuca sativa) onto the filter paper.[4]

-

Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.

-

Seal the Petri dishes with paraffin film to prevent evaporation.

-

-

Incubation: Incubate the dishes in a controlled environment (e.g., 25°C, dark or specific light/dark cycle) for 72-120 hours.

-

Data Collection & Analysis:

-

Germination Rate (%): Count the number of germinated seeds (radicle emerged) in each dish. (Number of germinated seeds / Total number of seeds) * 100.

-

Root Length: Measure the length of the radicle for each germinated seed.

-

Calculate the average root length and standard deviation for each concentration.

-

Express root length as a percentage of the negative control.

-

Plot the percentage of root inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

-

Antimicrobial Properties: A Broad-Spectrum Defense

Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[1][3]

Mechanisms of Action

The antimicrobial mechanisms are diverse and depend on the specific derivative. Unlike the specific hormonal mimicry in plants, the action in microbes often involves broader disruption of cellular processes or inhibition of essential enzymes. Some derivatives have been shown to interfere with microbial cell membranes, while others target specific metabolic pathways. For example, some analogs have been investigated for their ability to inhibit mycobacterial growth.[8] Azo-substituted phenoxyacetic acids have shown activity against both Gram-positive and Gram-negative bacteria.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard assay for quantifying antimicrobial potency.

Causality: This method provides a precise quantitative value (the MIC) that allows for direct comparison of the potency of different compounds against various microbial strains. The inclusion of multiple controls ensures the validity of the results.

Caption: Experimental workflow for MIC determination.

Protocol:

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

-

Controls:

-

Growth Control (Vehicle): Well 11 contains 50 µL of MHB and 50 µL of the bacterial inoculum (and DMSO if applicable). It should show turbidity.

-

Sterility Control: Well 12 contains 100 µL of uninoculated MHB. It should remain clear.

-

Positive Control: A known antibiotic (e.g., Ampicillin) is serially diluted in a separate row to confirm the susceptibility of the test organism.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done by eye or with a plate reader.

Anticancer Potential: An Emerging Therapeutic Avenue

Recent research has highlighted the potential of phenoxyacetic acid derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[1][10]

Cellular Mechanisms of Action

The anticancer effects of these derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[10]

-

Apoptosis Induction: Some compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. For instance, novel phenoxyacetamide derivatives have been shown to act as potent apoptotic inducers in HepG2 cells.[10]

-

Anti-inflammatory Action: There is a well-established link between chronic inflammation and cancer.[11] Some phenoxyacetic acid derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation.[11][12]

-

Structure-Activity Insights: The presence of halogen groups and nitro groups on the phenoxy ring has been shown to enhance anticancer and anti-inflammatory activity in some series of compounds.[13]

Data Presentation: Cytotoxicity of Phenoxyacetic Acid Derivatives

The following table summarizes representative data for the cytotoxic activity of selected derivatives against human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Phenyl Ring Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound I | 2,4,5-Trichloro | HepG2 (Liver) | 1.43 | [10] |

| 5-FU (Control) | N/A | HepG2 (Liver) | 5.32 | [10] |

| 4-Cl-phenoxyacetic acid | 4-Chloro | Breast Cancer Cells | 0.194 (µg/mL) | [1] |

| Cisplatin (Control) | N/A | Breast Cancer Cells | 0.236 (µg/mL) | [1] |

| Compound 3c | 4-Nitro (phenoxy), 4-Chloro (phenylethyl) | MCF-7 (Breast) | - | [11][13] |

Note: Direct comparison of IC₅₀ values should be done cautiously due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

-

Controls:

-

Untreated Control: Cells treated with culture medium only.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil, Doxorubicin).[10]

-

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment: (Absorbance of treated cells / Absorbance of untreated control cells) * 100.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Other Notable Pharmacological Activities

The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas:

-

Anti-inflammatory and Analgesic: As mentioned, many derivatives show potent anti-inflammatory activity, often linked to COX-2 inhibition.[12][14] This is frequently coupled with analgesic (pain-relieving) effects.[13][15]

-

Anticonvulsant/Antiepileptic: Certain derivatives have been identified as multifunctional agents that can reduce seizure severity by suppressing neuroinflammatory cytokines (TNF-α, IL-6) and excitotoxic glutamate accumulation in the brain.[16][17]

-

Antidiabetic: Novel derivatives have been designed as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by enhancing glucose-stimulated insulin secretion.[18]

Conclusion and Future Perspectives

Phenoxyacetic acid derivatives have a rich history and a vibrant future. While their role in agriculture is firmly established, the frontiers of medicine are continually being expanded by novel analogs. The synthetic accessibility of the core structure allows chemists to fine-tune steric and electronic properties, leading to compounds with enhanced potency and selectivity for a desired biological target. Future research will likely focus on optimizing these derivatives to improve their pharmacokinetic profiles, reduce off-target effects, and fully elucidate their complex mechanisms of action in human disease. The development of dual-action compounds, such as anti-inflammatory agents with anticancer activity, represents a particularly promising strategy for creating next-generation therapeutics.

References

-

Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

Wikipedia. (2023). Phenoxy herbicide. [Link]

-

JETIR.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. [Link]

-

SciELO. (2020). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. [Link]

-

MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

ACS Publications. (1953). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

-

PubMed. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. [Link]

-

ResearchGate. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. [Link]

-

PubMed. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. [Link]

-

ResearchGate. (2018). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. [Link]

-

MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

-

PubMed. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

-

RSC Publishing. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]

-

PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. [Link]

-

PubMed Central. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

-

Semantic Scholar. (2013). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. [Link]

-

ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

PubMed Central. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]

-

ResearchGate. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. [Link]

-

CORE. (2017). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of Brominated Phenoxyacetic Acids: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Versatility of Bromine in Phenoxyacetic Acid Scaffolds

The strategic incorporation of bromine into the phenoxyacetic acid scaffold has unlocked a diverse array of biological activities, transforming this simple chemical motif into a versatile platform for drug discovery and agrochemical development. The unique physicochemical properties of bromine, including its size, electronegativity, and ability to form halogen bonds, profoundly influence the pharmacokinetics and pharmacodynamics of the parent molecule. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of brominated phenoxyacetic acids, offering researchers and drug development professionals a comprehensive resource to navigate the potential of this promising class of compounds.

Synthesis of Brominated Phenoxyacetic Acids: A Modular Approach

The synthesis of brominated phenoxyacetic acids is typically achieved through a modular approach, allowing for the introduction of bromine at various positions on the aromatic ring and modifications to the acetic acid side chain. A common synthetic route involves the Williamson ether synthesis, followed by bromination or the use of brominated starting materials.

General Synthesis Protocol: Preparation of 4-Bromophenoxyacetic Acid

This protocol outlines the synthesis of 4-bromophenoxyacetic acid, a common building block for more complex derivatives.

Materials:

-

4-Bromophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Etherification:

-

In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (2 equivalents) to the solution.

-

To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise while stirring.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude ethyl 4-bromophenoxyacetate.

-

-

Hydrolysis:

-

Dissolve the crude ethyl 4-bromophenoxyacetate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

-

-

Acidification and Isolation:

-

Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.

-

The 4-bromophenoxyacetic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromophenoxyacetic acid.

-

Pharmacological Applications: Targeting Inflammation and Cellular Signaling

The introduction of bromine into the phenoxyacetic acid structure has yielded compounds with significant potential in treating inflammatory diseases and cancer by targeting key enzymes in cellular signaling pathways.

Selective COX-2 Inhibition for Anti-Inflammatory Therapy

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Brominated phenoxyacetic acid derivatives have emerged as potent and selective COX-2 inhibitors.

Mechanism of Action:

The bromine atom on the phenoxy ring plays a crucial role in the selective binding of these compounds to the active site of the COX-2 enzyme. Computational modeling and structure-activity relationship (SAR) studies suggest that the bulky and lipophilic nature of the bromine atom allows for favorable interactions within a hydrophobic side pocket of the COX-2 active site, which is not present in COX-1. This steric hindrance and enhanced binding affinity contribute to the selective inhibition of COX-2.[2][3]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [4][5][6][7][8]

This protocol provides a general framework for assessing the COX-2 inhibitory activity of brominated phenoxyacetic acid derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (brominated phenoxyacetic acid derivatives)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a microplate, pre-incubate the human recombinant COX-2 enzyme with various concentrations of the test compounds or celecoxib in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

-

Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.

-

-

Termination and Measurement:

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Quantitative Data: COX-2 Inhibitory Activity of Brominated Phenoxyacetic Acid Derivatives

| Compound | Bromine Position | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| 5d | 4 | 0.08 ± 0.01 | Not Reported | [2] |

| 5e | 4 | 0.07 ± 0.01 | Not Reported | [2] |

| 5f | 4 | 0.06 ± 0.01 | Not Reported | [2] |

| 7b | 4 | 0.06 ± 0.01 | Not Reported | [2] |

| 10c | 4 | 0.09 ± 0.01 | Not Reported | [2] |

Table 1: In vitro COX-2 inhibitory activity of selected brominated phenoxyacetic acid derivatives.

Logical Relationship: Bromine Substitution and COX-2 Selectivity

Caption: Workflow for in vitro PTP inhibition assay.

Agrochemical Applications: Plant Growth Regulation and Herbicidal Activity

Phenoxyacetic acids are well-established as synthetic auxins, a class of plant hormones that regulate various aspects of plant growth and development. [9]Bromination of the phenoxyacetic acid core can modulate their herbicidal activity.

Mechanism of Action:

Brominated phenoxyacetic acids, like other phenoxy herbicides, mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, tissue proliferation, and ultimately, plant death. [8]The position and number of bromine substituents on the aromatic ring influence the compound's uptake, translocation, and binding to auxin receptors, thereby affecting its herbicidal efficacy and selectivity. [9] Experimental Protocol: Seed Germination and Seedling Growth Bioassay [10][11] This protocol is used to evaluate the herbicidal effects of brominated phenoxyacetic acids on seed germination and early seedling growth.

Materials:

-

Seeds of a model plant species (e.g., lettuce, Lactuca sativa)

-

Test compounds (brominated phenoxyacetic acids)

-

Control (distilled water or a solvent control)

-

Petri dishes with filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions:

-

Prepare a series of concentrations of the test compounds in distilled water or a suitable solvent.

-

-

Seed Plating:

-

Place a sterile filter paper in each Petri dish.

-

Evenly space a known number of seeds (e.g., 20-30) on the filter paper.

-

-

Treatment Application:

-

Add a specific volume of the test solution or control to each Petri dish, ensuring the filter paper is saturated.

-

-

Incubation:

-

Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

-

-

Data Collection:

-

After a set period (e.g., 7 days), record the number of germinated seeds.

-

Measure the root and shoot length of the seedlings.

-

-

Data Analysis:

-

Calculate the germination percentage and the percentage of inhibition of root and shoot growth for each treatment compared to the control.

-

Determine the EC50 value (the effective concentration that causes a 50% reduction in growth).

-

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Recent studies have highlighted the potential of brominated phenoxyacetic acids as antimicrobial agents. Para-bromophenoxyacetic acid has demonstrated notable activity against a range of bacteria and fungi. [12][13] Mechanism of Action:

The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized that the lipophilic nature of the brominated aromatic ring facilitates the compound's penetration through the microbial cell membrane. [12]Once inside the cell, it may disrupt essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication, leading to microbial death. [12][13]The presence of the bromine atom appears to enhance this antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [14][15] This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Test microorganisms (bacterial and fungal strains)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound (brominated phenoxyacetic acid)

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism.

-

-

Serial Dilution of Test Compound:

-

Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, measure the optical density at 600 nm to quantify growth.

-

Quantitative Data: Antimicrobial Activity of Para-bromophenoxyacetic Acid

| Microorganism | Inhibition Zone (mm) | Reference |

| Bacillus subtilis | Notable | [12] |

| Enterobacter | Notable | [12] |

| E. coli | Notable | [12] |

| Klebsiella pneumoniae | Notable | [12] |

| Candida albicans | Notable | [12] |

| Trichoderma | Notable | [12] |

Table 2: Antimicrobial activity of para-bromophenoxyacetic acid against various microorganisms. "Notable" indicates a significant zone of inhibition was observed.

Safety and Toxicology

While brominated phenoxyacetic acids show promise in various applications, a thorough evaluation of their toxicological profile is crucial. Limited data is available specifically for many brominated phenoxyacetic acid derivatives. However, studies on related compounds like brominated phenols and brominated acetic acids provide some insights. For instance, 2,4,6-tribromophenol has been shown to target the liver and kidneys in animal studies. [16][17]The oral LD50 of monobromoacetic acid and dibromoacetic acid in rats has been reported, with observed clinical symptoms including hypomobility and labored breathing. [18]Therefore, comprehensive toxicological assessments, including cytotoxicity, genotoxicity, and in vivo studies, are essential for any brominated phenoxyacetic acid candidate intended for therapeutic or widespread environmental use.

Conclusion and Future Directions

Brominated phenoxyacetic acids represent a versatile and promising class of compounds with a wide range of potential applications. Their modular synthesis allows for fine-tuning of their biological activity, making them attractive candidates for the development of novel anti-inflammatory drugs, anticancer agents, herbicides, and antimicrobials. The insights into their mechanisms of action, particularly the role of the bromine atom in enhancing target-specific interactions, provide a rational basis for future drug design and optimization.

Future research should focus on:

-

Expanding the chemical diversity: Synthesizing and screening a broader range of brominated phenoxyacetic acid derivatives to identify compounds with improved potency, selectivity, and safety profiles.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms underlying their various biological activities.

-

Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and, eventually, clinical trials to validate their therapeutic potential.

-

Environmental impact assessment: For agrochemical applications, thoroughly evaluating the environmental fate and potential ecological impact of these compounds.

By leveraging the unique properties of bromine within the phenoxyacetic acid framework, the scientific community is well-positioned to develop innovative solutions for pressing challenges in medicine and agriculture.

References

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). SpringerLink. [Link]

-

Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023). Tuijin Jishu/Journal of Propulsion Technology, 44(6), 3335-3342. [Link]

-

4-Bromophenylacetic acid. (n.d.). Wikipedia. [Link]

-

Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PMC. [Link]

-

In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.). ResearchGate. [Link]

-

Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PubMed. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

-

Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023). ResearchGate. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2022). New Journal of Chemistry, 46(29), 14013-14025. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]

- Synthesis of phenoxyacetic acid derivatives. (2009).

-

Common approaches to identify PTP-directed small molecules. (n.d.). ResearchGate. [Link]

-

An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (n.d.). Quick Company. [Link]

-

Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (2017). CORE. [Link]

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2009). ResearchGate. [Link]

-

Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory concentrations and cytotoxicity data. (n.d.). ResearchGate. [Link]

-

Antibacterial susceptibility testing of synthesized compounds (IV a–g) against G-positive, G-negative bacteria and fungi. (n.d.). ResearchGate. [Link]

-

p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. [Link]

-

Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2020). SciELO. [Link]

-

Update of the risk assessment of brominated phenols and their derivatives in food. (2021). PMC. [Link]

-

Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. (2015). PMC. [Link]

-

Synthesis of 4-amino-3-bromophenylacetic acid. (n.d.). PrepChem.com. [Link]

-

Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2020). SciELO. [Link]

-

4-(Bromoacetyl)phenoxyacetic acid. (n.d.). OMICS. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). MDPI. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). Journal of Emerging Technologies and Innovative Research, 10(7), 548-564. [Link]

-

Small molecule tools for functional interrogation of protein tyrosine phosphatases. (2011). NIH. [Link]

-

Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. (2021). ResearchGate. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2014). ResearchGate. [Link]

-

Brominated Acetic Acids in Drinking-water. (2000). World Health Organization (WHO). [Link]

-

Identification of Small Molecule Inhibitors of PTPs through an Integrative Virtual and Biochemical Approach. (2012). PLOS. [Link]

-

Update of the risk assessment of brominated phenols and their derivatives in food. (2021). EFSA. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2014). Brieflands. [Link]

-

α-Bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure–Activity relationship. (2012). ResearchGate. [Link]

-

Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2020). Semantic Scholar. [Link]

-

Sustainable bromination of organic compounds: A critical review. (2021). ResearchGate. [Link]

-

Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids. (2010). NIH. [Link]

-

Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (2003). The American Journal of Medicine, 114(5), 403-410. [Link]

-

Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor. (2018). BMB Reports, 51(12), 647-652. [Link]

-

Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. (2001). Toxicological Sciences, 60(1), 47-59. [Link]

-

Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (2011). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. propulsiontechjournal.com [propulsiontechjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 17. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 18. cdn.who.int [cdn.who.int]

2-(4-Bromo-3-methylphenoxy)acetic acid literature review

An In-depth Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated derivative of phenoxyacetic acid. Synthesizing foundational chemical principles with applied biological insights, this document is intended for researchers, chemists, and drug development professionals exploring the potential of this molecular scaffold. We will delve into its synthesis, physicochemical characteristics, established and putative mechanisms of action, and its multifaceted biological activities, grounded in authoritative literature.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a well-established class of organic compounds, with the parent molecule, phenoxyacetic acid (POA), serving as a structural backbone for numerous derivatives.[1] While POA itself has limited biological activity, its substituted analogs, particularly the chlorinated derivatives, revolutionized agriculture in the 1940s as selective herbicides.[2][3] These compounds, known as "phenoxies," function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in broadleaf plants.[4][5]

The compound of interest, this compound, incorporates a bromine atom and a methyl group on the phenyl ring. These substitutions are not arbitrary; the nature, position, and number of substituents on the aromatic ring critically determine the molecule's physicochemical properties, biological activity, selectivity, and toxicity.[6] This guide will explore the specific attributes conferred by the 4-bromo and 3-methyl substitution pattern.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 90971-89-4 | [8] |

| Molecular Formula | C₉H₉BrO₃ | [7][8] |

| Molecular Weight | 245.07 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [9] (analog) |

| SMILES | CC1=C(C=C(C=C1)Br)OCC(=O)O | [10] |

| InChI Key | XBWSIQZJWUSHEH-UHFFFAOYSA-N | [10] |

Synthesis of this compound

The synthesis of phenoxyacetic acids is a classic example of the Williamson ether synthesis. The general method, first reported in 1880 for the parent compound, involves the reaction of a phenolate with a haloacetate.[1] The following protocol outlines a reliable method for synthesizing this compound.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-bromo-3-methylphenol and a haloacetic acid derivative.

Materials:

-

4-bromo-3-methylphenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Suitable organic solvent (e.g., ethanol, DMF)

Step-by-Step Methodology:

-

Formation of the Phenolate:

-

In a round-bottom flask, dissolve 4-bromo-3-methylphenol in a minimal amount of an appropriate solvent (e.g., water or ethanol).

-

Add an equimolar amount of a strong base (e.g., NaOH pellets or a concentrated aqueous solution) to the stirred solution. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 4-bromo-3-methylphenolate.

-

The reaction is typically exothermic and should proceed to completion with stirring.

-

-

Nucleophilic Substitution:

-

Prepare a solution of the haloacetic acid (e.g., bromoacetic acid) neutralized with a base, or use a salt like sodium chloroacetate.

-

Add the haloacetate solution to the phenolate solution. The phenolate anion will act as a nucleophile, attacking the electrophilic methylene carbon of the haloacetate and displacing the halide ion (Br⁻ or Cl⁻).[1]

-

Gently heat the reaction mixture (e.g., to 40-60°C) with continuous stirring for several hours to drive the reaction to completion.[11] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

-

Acidification and Isolation:

-

After cooling the reaction mixture to room temperature, slowly add concentrated HCl until the solution becomes strongly acidic (pH ~2).[11]

-

Protonation of the carboxylate salt precipitates the final product, this compound, which is typically a solid.

-